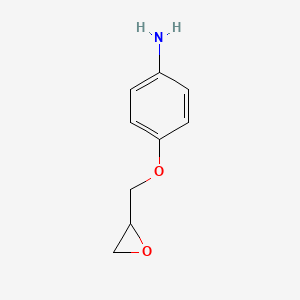

4-(Oxiran-2-ylmethoxy)aniline

描述

4-(Oxiran-2-ylmethoxy)aniline is an aromatic amine derivative featuring an epoxide (oxirane) group attached via a methoxy linker to the para position of the aniline ring. Its molecular formula is C₉H₁₁NO₂, with a molecular weight of 165.19 g/mol (exact mass: 165.0790) . The compound is characterized by:

- Reactivity: The epoxide group enables participation in ring-opening reactions (e.g., with nucleophiles like amines or thiols), making it valuable in polymer chemistry and crosslinking applications .

- Synthesis: Typically synthesized via nucleophilic substitution between 4-aminophenol derivatives and epichlorohydrin, followed by base-mediated cyclization to form the oxirane ring .

- Applications: Used as an intermediate in epoxy resin formulations, pharmaceutical synthesis (e.g., KV10.1 inhibitors), and functionalized material design .

属性

IUPAC Name |

4-(oxiran-2-ylmethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c10-7-1-3-8(4-2-7)11-5-9-6-12-9/h1-4,9H,5-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALBWDNPLQOJPCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60615755 | |

| Record name | 4-[(Oxiran-2-yl)methoxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60615755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17558-76-8 | |

| Record name | 4-[(Oxiran-2-yl)methoxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60615755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

4-(Oxiran-2-ylmethoxy)aniline can be synthesized through the reaction of 4-aminophenol with epichlorohydrin in the presence of a base such as potassium carbonate . The reaction typically involves refluxing the mixture to facilitate the formation of the oxirane ring.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and controlled temperature conditions ensures efficient production.

化学反应分析

Epoxide Ring-Opening Reactions

The oxirane group undergoes nucleophilic ring-opening reactions under acidic or basic conditions, forming β-substituted alcohols. Key pathways include:

Mechanistic Insights :

-

Acidic Conditions : Protonation of the epoxide oxygen enhances electrophilicity, facilitating nucleophilic attack at the less substituted carbon.

-

Basic Conditions : Direct nucleophilic attack at the more substituted carbon occurs due to steric and electronic factors.

Cross-Linking in Polymer Chemistry

The epoxide group enables cross-linking with bifunctional nucleophiles, forming polymeric networks. Examples include:

| Cross-Linking Agent | Conditions | Product Application | Reference |

|---|---|---|---|

| Ethylene diamine | 60°C, solvent-free | Thermoset epoxy resins | |

| 1,4-Butanediol | Acid catalyst, 80°C | Flexible polyether coatings |

Biological Interactions

The oxirane group reacts with nucleophilic residues in biomolecules, forming covalent adducts:

| Biological Target | Interaction Example | Observed Effect | Reference |

|---|---|---|---|

| Cysteine residues | Thiol-epoxide adducts | Protein functional inhibition | |

| DNA bases | Alkylation at guanine sites | Potential genotoxic effects |

Amino Group Reactivity

While limited direct data exists, the aniline moiety is anticipated to participate in classical reactions:

| Reaction Type | Expected Reagents | Potential Products |

|---|---|---|

| Diazotization | NaNO₂, HCl, 0–5°C | Diazonium salt for azo coupling |

| Acylation | Acetic anhydride, pyridine | 4-(Oxiran-2-ylmethoxy)acetanilide |

Electrophilic Aromatic Substitution

The methoxy and amino groups direct electrophilic attack to specific positions:

| Reaction | Reagents | Predominant Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 3-Nitro-4-(oxiran-2-ylmethoxy)aniline |

| Sulfonation | H₂SO₄, SO₃ | Sulfonated derivative at meta position |

Computational Insights

Density functional theory (DFT) studies highlight the influence of substituents on reactivity:

科学研究应用

Applications in Organic Synthesis

4-(Oxiran-2-ylmethoxy)aniline serves as a valuable intermediate in the synthesis of complex organic molecules. Its epoxide functionality allows it to participate in various reactions, including:

- Nucleophilic Substitution Reactions: The oxirane ring can be opened by nucleophiles, leading to the formation of new carbon-nitrogen bonds. This property is particularly useful in synthesizing amines and other nitrogen-containing compounds.

- Synthesis of Pharmaceuticals: The compound can be utilized in the development of pharmaceutical agents. Its ability to form derivatives through functionalization of the aniline moiety makes it a candidate for drug design .

Material Science Applications

In material science, this compound is explored for its potential use in:

- Polymer Chemistry: The epoxide group can be polymerized or cross-linked with other monomers to create novel polymeric materials. These materials may exhibit enhanced mechanical properties and thermal stability.

- Coatings and Adhesives: Due to its reactive nature, it can be incorporated into formulations for coatings and adhesives that require durability and resistance to environmental degradation .

Medicinal Chemistry

The medicinal applications of this compound are primarily linked to its role as a precursor in drug synthesis:

- Anticancer Agents: Research has indicated that derivatives of this compound may exhibit anticancer properties. The structural modifications facilitated by the oxirane group allow for the exploration of various biological activities .

- Antimicrobial Compounds: Its derivatives have been studied for their potential antimicrobial effects, offering avenues for developing new antibiotics or antifungal agents.

Case Studies and Research Findings

Several case studies highlight the effectiveness of this compound in practical applications:

-

Synthesis of Anticancer Agents:

- Researchers have synthesized a series of compounds derived from this compound that demonstrated significant cytotoxicity against cancer cell lines. These studies utilized various functionalization techniques to modify the aniline nitrogen and explore structure-activity relationships.

-

Development of Advanced Coatings:

- A case study investigated the incorporation of this compound into epoxy resin formulations. The results showed improved adhesion and chemical resistance compared to traditional formulations, indicating its potential use in industrial applications.

- Pharmaceutical Development:

Summary

This compound is a versatile compound with significant potential across various scientific domains. Its unique chemical structure enables it to serve as a crucial intermediate in organic synthesis, while also finding applications in material science and medicinal chemistry. Ongoing research continues to uncover new uses and derivatives that could enhance its applicability in real-world scenarios.

作用机制

The mechanism of action of 4-(Oxiran-2-ylmethoxy)aniline primarily involves the reactivity of its oxirane ring. The ring can undergo nucleophilic attack, leading to ring-opening reactions that form covalent bonds with various substrates. This reactivity makes it useful in crosslinking reactions and polymerization processes .

相似化合物的比较

Data Tables

Table 1: Physicochemical Properties

Research Findings and Trends

- Polymer Chemistry: Epoxide-functionalized anilines (e.g., C₁₅H₁₉NO₄) improve resin toughness by 40–60% compared to non-epoxy analogues .

- Pharmaceuticals : Nitro/epoxide hybrids (e.g., compound 4f ) show IC₅₀ values of 1.2–3.5 µM against cancer cell lines, attributed to epoxide-mediated covalent binding .

- Safety : Multi-epoxide compounds require stringent handling (e.g., PPE for skin/eye protection) due to higher hazard ratings (H315, H317) .

生物活性

4-(Oxiran-2-ylmethoxy)aniline, also known as a derivative of aniline with an epoxide group, has garnered attention for its potential biological activities. This compound is characterized by its unique chemical structure, which may contribute to various pharmacological effects. Understanding its biological activity is crucial for potential applications in medicinal chemistry and drug development.

Chemical Structure and Properties

The chemical formula for this compound is , and it features an oxirane (epoxide) functional group that can influence its reactivity and interaction with biological targets. The presence of the oxirane ring is significant as it can participate in nucleophilic reactions, potentially leading to various biological effects.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that compounds containing oxirane groups can possess antimicrobial activity, making them potential candidates for developing new antibiotics.

- Anticancer Potential : Some derivatives of aniline have been investigated for their ability to inhibit cancer cell proliferation. The structural modifications introduced by the oxirane group may enhance this activity.

- Enzyme Inhibition : The compound may interact with specific enzymes, potentially serving as an inhibitor in various biochemical pathways.

The mechanism by which this compound exerts its biological effects is likely multifaceted. The epoxide group can form covalent bonds with nucleophilic sites in proteins or nucleic acids, leading to modulation of biological functions. This reactivity is a key factor in its potential therapeutic applications.

Anticancer Activity

A study explored the anticancer properties of various diarylamine derivatives, including those similar to this compound. The results indicated that these compounds could inhibit the growth of cancer cells by targeting voltage-gated potassium channels, which are overexpressed in many cancers .

| Compound | IC50 (µM) | Target |

|---|---|---|

| This compound | TBD | KV10.1 Channel |

| Control (17-DMAG) | 5.0 | HSP90 |

Antimicrobial Activity

Research into the antimicrobial effects of epoxide-containing compounds has shown promising results against various pathogens. For instance, compounds similar to this compound were tested against bacterial strains, demonstrating effective inhibition of growth .

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Safety and Toxicology

While exploring the biological activities of this compound, it is essential to consider its safety profile. Preliminary data suggest that this compound may pose risks such as irritation to skin and eyes, as indicated by hazard classifications . Further toxicological assessments are necessary to evaluate its safety for therapeutic use.

常见问题

Basic: What are the recommended synthetic routes and characterization methods for 4-(Oxiran-2-ylmethoxy)aniline?

Methodological Answer:

this compound is typically synthesized via nucleophilic substitution between aniline derivatives and epichlorohydrin under basic conditions. Post-synthesis, characterization should include:

- NMR spectroscopy to confirm the presence of the epoxy group (δ ~3.1–3.4 ppm for epoxide protons) and the methoxy-aniline backbone.

- FTIR to identify epoxy ring vibrations (~910–840 cm⁻¹) and amine N–H stretches (~3400 cm⁻¹).

- Elemental analysis to verify purity.

For purification, column chromatography using ethyl acetate/hexane gradients is effective. Crosslinking studies require monitoring via solubility tests in polar solvents (e.g., THF) after thermal curing to confirm network formation .

Advanced: How does the degree of crosslinking impact the thermal and mechanical properties of polyimide films incorporating this compound?

Methodological Answer:

The epoxy groups in this compound undergo ring-opening reactions during thermal curing, forming covalent bonds with polyamic acid (PAA). To assess crosslinking effects:

- Dynamic Mechanical Analysis (DMA) reveals increased elastic modulus (e.g., from 2.1 GPa to 3.5 GPa) and elevated glass transition temperature (Tg) (e.g., from 217°C to 339°C) due to restricted polymer chain mobility .

- Thermogravimetric Analysis (TGA) shows improved thermal stability; crosslinked films exhibit delayed decomposition onset (~50°C higher than non-crosslinked analogs).

- Tensile testing quantifies enhanced rigidity but potential brittleness. Optimize crosslinking density by varying epoxy-to-PAA ratios and curing temperatures (typically 100–150°C) .

Advanced: How can researchers resolve contradictions in reported reactivity of this compound under varying curing conditions?

Methodological Answer:

Discrepancies in epoxy reactivity often arise from:

- Catalyst presence/absence: Acidic or basic catalysts (e.g., tertiary amines) accelerate ring-opening. Uncontrolled humidity may hydrolyze epoxy groups prematurely.

- Curing temperature gradients: Use isothermal TGA or DSC to map reaction kinetics. For example, curing at 110°C vs. 150°C may yield 60% vs. >90% crosslinking efficiency.

- Characterization techniques: Combine FTIR (disappearance of epoxy peaks) with solvent resistance tests to validate curing completion. Reference-controlled studies (e.g., using model epoxides) to calibrate reaction conditions .

Basic: What analytical techniques are critical for monitoring epoxy ring-opening reactions in this compound during polymer crosslinking?

Methodological Answer:

- In situ FTIR spectroscopy : Track the disappearance of epoxy ring vibrations (~910–840 cm⁻¹) and emergence of hydroxyl groups (~3400 cm⁻¹).

- Differential Scanning Calorimetry (DSC) : Measure exothermic peaks corresponding to epoxy curing (ΔH ~90–110 kJ/mol).

- Rheometry : Monitor viscosity changes during gelation. Crosslinking onset is marked by a sharp increase in complex viscosity.

- Swelling tests : Post-curing, immerse films in THF; insoluble fractions indicate successful network formation .

Advanced: How can this compound derivatives be tailored for specific applications, such as liquid crystal alignment layers?

Methodological Answer:

Functionalization strategies include:

- Epoxy group modification : Introduce electron-withdrawing substituents (e.g., nitro groups) to enhance reactivity.

- Co-monomer blending : Combine with trifunctional epoxides (e.g., 4-(Oxiran-2-ylmethoxy)-N,N-bis(oxiran-2-ylmethyl)aniline) to increase crosslink density, improving alignment layer rigidity .

- Surface alignment testing : Use polarized optical microscopy to assess liquid crystal (LC) orientation on crosslinked films. Optimal alignment correlates with <5° pretilt angles and high voltage holding ratios (>98%) .

Basic: What safety precautions are essential when handling this compound in laboratory settings?

Methodological Answer:

- Epoxide sensitivity : Use gloves (nitrile) and eye protection; epoxy groups are skin irritants.

- Ventilation : Perform reactions in a fume hood to avoid inhalation of vapors.

- Storage : Keep under inert gas (N2) at 2–8°C to prevent moisture-induced hydrolysis.

- Spill management : Neutralize with aqueous sodium bicarbonate and absorb with inert materials (e.g., vermiculite) .

Advanced: What strategies mitigate phase separation issues when incorporating this compound into polymer blends?

Methodological Answer:

- Compatibility enhancers : Add block copolymers (e.g., PEO-PPO-PEO) to improve miscibility between epoxy and polymer matrices.

- Solvent selection : Use high-boiling solvents (e.g., NMP) to slow evaporation, allowing homogeneous mixing.

- In situ polymerization : Pre-react this compound with oligomers (e.g., PAA) before blending.

- Morphology analysis : Employ AFM or TEM to detect phase domains >50 nm, indicating poor dispersion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。